2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description
2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (DMP) is a heterocyclic compound composed of two heteroatoms, nitrogen and oxygen, and is a member of the dioxolane family. It is a colorless, odorless, and crystalline solid with a melting point of 120-121°C and a boiling point of 300°C. DMP is a versatile compound with a variety of applications in organic synthesis, drug design, and scientific research.
Scientific Research Applications
Bifunctional Building Block for Combinatorial Chemistry
2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a novel bifunctional building block in combinatorial chemistry. Its structure offers unique reactivity patterns due to the orientation of the dioxaborolane ring relative to the pyridine ring, influencing its chemical stability and reactivity. This compound enables the exploration of new chemical spaces in drug discovery and material science through its application in cross-coupling reactions (Sopková-de Oliveira Santos et al., 2003).
Synthesis and Characterization of Boronic Esters
Research on the synthesis and crystal structure of boronic ester intermediates has demonstrated the versatility of this compound in forming boric acid ester intermediates with benzene rings. Such intermediates are pivotal in developing new materials and pharmaceuticals. The detailed characterization includes FTIR, NMR spectroscopy, and X-ray diffraction analyses, providing insights into their molecular structures and potential applications in material science and medicinal chemistry (Huang et al., 2021).
Application in Suzuki Coupling Reactions
This chemical has been utilized in optimized Suzuki coupling reactions for synthesizing medicinally important compounds. Its use in such reactions highlights its role in facilitating the development of new therapeutic agents and complex organic molecules, showcasing its significant utility in synthetic organic chemistry (Bethel et al., 2012).
Role in Coordination Polymers
The synthesis of coordination polymers using this compound as a ligand underscores its utility in materials chemistry. Coordination polymers with unique structural features have applications in catalysis, gas storage, and separation processes, illustrating the compound's versatility beyond pharmaceutical applications (Al-Fayaad et al., 2020).
Advanced Material Synthesis
Its application extends to the synthesis of advanced materials, including the development of luminescent polymers and nanoparticles. These materials have potential uses in electronics, photonics, and as diagnostic and therapeutic agents in biomedical applications, showcasing the compound's broad applicability across various scientific fields (Fischer et al., 2013).
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-5-6-11(16-9-10)12-17-7-8-18-12/h5-6,9,12H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNGBTVWYXWIEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694493 |
Source
|
Record name | 2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1309982-39-5 |
Source
|
Record name | Pyridine, 2-(1,3-dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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